molecular formula C21H24Cl2N2O3 B14489272 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine CAS No. 65427-87-4

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine

Cat. No.: B14489272
CAS No.: 65427-87-4
M. Wt: 423.3 g/mol
InChI Key: WOJORPYBSQEBBK-LJQANCHMSA-N
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Description

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine is a synthetic compound known for its significant biological activity, particularly in the field of cancer research. This compound is a derivative of phenylalanine and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties. The compound has been studied for its potential use as an antitumor agent due to its ability to interfere with DNA replication in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of ethylene oxide to add two 2-hydroxyethyl groups to a protected 4-aminobenzoic acid, followed by chlorination to introduce the chloroethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylalanine derivatives .

Scientific Research Applications

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine has several scientific research applications:

    Chemistry: The compound is used in studies of alkylating agents and their mechanisms of action.

    Biology: It is studied for its effects on cellular processes, particularly DNA replication and repair.

    Medicine: The compound is investigated as a potential antitumor agent due to its ability to interfere with cancer cell proliferation.

    Industry: It may be used in the development of new pharmaceuticals and chemical intermediates

Mechanism of Action

The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine is unique due to its specific structure, which combines the alkylating bis(2-chloroethyl)amino group with the amino acid phenylalanine. This combination enhances its selectivity and potency as an antitumor agent compared to other similar compounds .

Properties

CAS No.

65427-87-4

Molecular Formula

C21H24Cl2N2O3

Molecular Weight

423.3 g/mol

IUPAC Name

(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H24Cl2N2O3/c22-10-12-25(13-11-23)18-8-6-17(7-9-18)15-20(26)24-19(21(27)28)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,24,26)(H,27,28)/t19-/m1/s1

InChI Key

WOJORPYBSQEBBK-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl

Origin of Product

United States

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